An In-Depth Technical Guide to 3,5-Dichloro-4-methylaniline: Properties, Synthesis, and Handling
An In-Depth Technical Guide to 3,5-Dichloro-4-methylaniline: Properties, Synthesis, and Handling
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3,5-dichloro-4-methylaniline (CAS No. 54730-35-7). The document provides an in-depth exploration of its core chemical properties, a field-proven synthesis protocol, analytical characterization, reactivity profile, and essential safety protocols. The causality behind experimental choices is emphasized to provide actionable insights for laboratory applications.
Core Molecular Profile and Physicochemical Properties
3,5-Dichloro-4-methylaniline, also known as 3,5-dichloro-4-methylbenzenamine, is a substituted aniline featuring two chlorine atoms meta to the amino group and a methyl group at the para position.[1][2] This specific substitution pattern profoundly influences its chemical behavior, particularly its basicity and the reactivity of the aromatic ring.
The molecular structure is foundational to understanding its properties. The electron-withdrawing inductive effects of the two chlorine atoms decrease the electron density on the nitrogen atom, making it a weaker base compared to aniline. Conversely, the electron-donating hyperconjugation effect of the para-methyl group slightly counteracts this deactivation.
Caption: 2D Structure of 3,5-dichloro-4-methylaniline.
A summary of its key quantitative properties is provided below, essential for planning experiments and understanding its physical behavior.
| Property | Value | Source(s) |
| CAS Number | 54730-35-7 | [1] |
| Molecular Formula | C₇H₇Cl₂N | [1][3] |
| Molecular Weight | 176.04 g/mol | [1] |
| Appearance | White flaky solid | [4] |
| Melting Point | 57-59 °C | [5] |
| Boiling Point | 284.6 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| XLogP3 | 2.9 | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of 3,5-dichloro-4-methylaniline is reliably achieved through the reduction of its nitro precursor, 1,3-dichloro-2-methyl-5-nitrobenzene. The following protocol is based on a field-proven method using tin(II) chloride dihydrate as the reducing agent, which is highly effective for converting aromatic nitro groups to amines under mild conditions.[4]
Experimental Protocol: Synthesis of 3,5-dichloro-4-methylaniline
Objective: To synthesize and purify 3,5-dichloro-4-methylaniline with a high yield and purity.
Materials:
-
1,3-dichloro-2-methyl-5-nitrobenzene (starting material)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite®)
-
Silica gel (for column chromatography)
-
Hexane (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-dichloro-2-methyl-5-nitrobenzene (e.g., 0.50 g, 2.43 mmol) in N,N-dimethylformamide (DMF).[4] The choice of DMF as a solvent is due to its ability to dissolve both the organic substrate and facilitate the reaction with the tin salt.
-
Reduction: Add tin(II) chloride dihydrate (e.g., 2.74 g, 12.1 mmol, ~5 equivalents) to the solution all at once.[4] A significant excess of the reducing agent is used to ensure the complete conversion of the nitro group.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 1 hour.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Initial Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. This step is crucial for preparing the mixture for filtration and subsequent liquid-liquid extraction. Filter the mixture through a pad of diatomaceous earth to remove insoluble tin salts that form during the reaction.[4]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with water (four times) and then with brine (twice).[4] The repeated water washes are essential to remove the residual DMF, while the brine wash helps to break any emulsions and remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a dark-colored oil.[4]
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution with 5% to 10% ethyl acetate in hexane is effective.[4] This final purification step separates the desired product from non-polar impurities and any remaining starting material, yielding 3,5-dichloro-4-methylaniline as a white flaky solid (expected yield: ~80%).[4]
Caption: Workflow for the synthesis and purification of 3,5-dichloro-4-methylaniline.
Analytical Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. A combination of mass spectrometry and spectroscopic techniques should be employed.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For high-sensitivity applications, such as biomarker analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[6][7]
| MS Parameter | Value | Source(s) |
| Exact Mass | 174.9955546 Da | [1] |
| [M+H]⁺ Parent Ion | 163.03 m/z | [7] |
| Quantitative Daughter Ion | 128.0 m/z (Collision Energy: 20 eV) | [7] |
| Qualitative Daughter Ion | 75.1 m/z (Collision Energy: 60 eV) | [7] |
Note: The parent ion at 163.03 m/z corresponds to the protonated molecule of the non-methylated 3,5-dichloroaniline, but the fragmentation pattern is expected to be similar and serves as a strong starting point for method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. While specific spectra for 3,5-dichloro-4-methylaniline require experimental acquisition, the expected signals can be predicted based on its structure:
-
¹H NMR: Expect a singlet for the methyl protons, a broad singlet for the amine protons (which may exchange with D₂O), and a singlet for the two equivalent aromatic protons.
-
¹³C NMR: Expect distinct signals for the four unique aromatic carbons (C-NH₂, C-Cl, C-CH₃, and C-H) and one signal for the methyl carbon. Public databases confirm the availability of reference spectra for this compound.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of 3,5-dichloro-4-methylaniline is expected to show characteristic absorption bands:
-
N-H Stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[8]
-
C-H Stretching (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretching: Strong absorptions in the 600-800 cm⁻¹ region.
Chemical Reactivity and Applications
The reactivity of 3,5-dichloro-4-methylaniline is governed by the interplay of its functional groups.
-
Amino Group Reactivity: The primary amine is nucleophilic and can undergo standard reactions such as diazotization, acylation, and alkylation. However, its nucleophilicity is reduced by the electronic pull of the meta-chlorine atoms.[9]
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring is significantly deactivated towards EAS due to the two powerful electron-withdrawing chlorine substituents.[9] The amino group is a strong activating, ortho-, para-director, while the methyl group is a weak activating, ortho-, para-director. The dominant directing effect of the amino group would favor substitution at the 2 and 6 positions (ortho to the amine). However, the overall deactivation of the ring means that harsh reaction conditions would be required.
-
Applications in Synthesis: Dichloroanilines are crucial intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[10][11][12] Specifically, 3,5-dichloroaniline is a key precursor to the dicarboximide fungicide vinclozolin.[13] Its derivatives are also explored as key intermediates for other complex molecules, such as the insecticide hexaflumuron.[14]
Safety, Handling, and Toxicology
Substituted anilines, particularly chlorinated ones, require careful handling due to their potential toxicity.
Hazard Profile:
-
Acute Toxicity: Dichloroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[15][16]
-
Irritation: This class of compounds can cause skin and serious eye irritation.[17][18]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[15]
-
Environmental Hazard: Many dichloroanilines are very toxic to aquatic life with long-lasting effects.[15]
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[16][17] Use a respirator if dusts are generated.
-
Ventilation: Handle only in a well-ventilated area or in a chemical fume hood.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17] Keep away from incompatible materials such as acids and strong oxidizing agents.[19]
Toxicological Significance: For drug development professionals, it is critical to note that 3,5-dichloroaniline (3,5-DCA) is a known metabolite of dicarboximide fungicides like vinclozolin and iprodione.[6][20] Its detection in urine can serve as a biomarker for exposure.[6] Studies have shown that metabolic activation of 3,5-DCA can lead to reactive intermediates and potential nephrotoxicity, making its toxicological profile an important consideration in drug safety and metabolism studies.[20]
References
-
3,5-Dichloro-4-methylaniline | C7H7Cl2N | CID 641154 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (2012, May 3).
-
3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
- CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents. (n.d.).
-
Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron - ProQuest. (n.d.). Retrieved January 11, 2026, from [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis Online. (2021, September 23). Retrieved January 11, 2026, from [Link]
-
Synthesis of 3,5-dichloroaniline - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]
-
Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
- CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents. (n.d.).
-
3,5-Dichloroaniline - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
(PDF) Thermal behavior of N-Methylaniline modified phenolic friction composites. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
- 1. 3,5-Dichloro-4-methylaniline | C7H7Cl2N | CID 641154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 54730-35-7 | 3,5-Dichloro-4-methylaniline - AiFChem [aifchem.com]
- 3. 3,5-Dichloro-4-methylaniline, CasNo.54730-35-7 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 4. 3,5-Dichloro-4-methylaniline | 54730-35-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. innospk.com [innospk.com]
- 11. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 12. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 14. Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron - ProQuest [proquest.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
